REACTION_CXSMILES
|
Br[CH:2]([CH3:6])[C:3](=O)[CH3:4].[C:7]([NH:10][C:11]([NH2:13])=[NH:12])(=[O:9])[CH3:8]>CN(C=O)C>[CH3:4][C:3]1[N:12]=[C:11]([NH:10][C:7](=[O:9])[CH3:8])[NH:13][C:2]=1[CH3:6]
|
Name
|
solution
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C)=O)C
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 96 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized with methanol
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(NC1C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |